3-[(Methylsulfanyl)methyl]-6-(naphthalen-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a complex heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The structure of this compound features a triazole ring fused with a thiadiazole ring, which is further substituted with a naphthylmethyl group and a methyl sulfide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting the triazole intermediate with sulfur and an appropriate halogenated compound.
Substitution with Naphthylmethyl Group: The naphthylmethyl group is introduced through a nucleophilic substitution reaction using naphthylmethyl halide.
Introduction of Methyl Sulfide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl [6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the triazole or thiadiazole rings.
Substitution: Nucleophilic substitution reactions can occur at the naphthylmethyl group or the methyl sulfide group using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Naphthylmethyl halide, methyl thiol, base (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole or thiadiazole derivatives.
Substitution: Substituted naphthylmethyl or methyl sulfide derivatives.
Scientific Research Applications
Methyl [6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting enzymes like carbonic anhydrase and cholinesterase.
Medicine: Investigated for its pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of methyl [6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as carbonic anhydrase and cholinesterase, interfering with their normal function.
Anticancer Activity: It may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis.
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Comparison with Similar Compounds
Methyl [6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities.
Thiadiazole Derivatives: These compounds have a thiadiazole ring but may lack the triazole ring, resulting in different chemical properties and applications.
Naphthylmethyl Substituted Compounds: Compounds with naphthylmethyl groups but different core structures, affecting their biological activities and uses.
The uniqueness of methyl [6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H14N4S2 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-(methylsulfanylmethyl)-6-(naphthalen-1-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H14N4S2/c1-21-10-14-17-18-16-20(14)19-15(22-16)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9-10H2,1H3 |
InChI Key |
MSQMIEZQVJNSCD-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=NN=C2N1N=C(S2)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.